![molecular formula C35H36BrN3O4 B611294 Teslexivir CAS No. 1075798-37-6](/img/structure/B611294.png)
Teslexivir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teslexivir is a small molecule drug that is a potent antiviral agent . It is a potent and selective inhibitor of the interaction between two essential viral proteins, E1 and E2 . This interaction is a necessary step in the DNA replication and thus viral production for Human Papilloma Virus (HPV) 6 and 11 . Teslexivir can be used for condyloma research .
Wissenschaftliche Forschungsanwendungen
Treatment of Human Smallpox Disease : Tecovirimat is approved in the USA for treating human smallpox disease caused by the variola virus. It acts by inhibiting the orthopoxvirus VP37 envelope wrapping protein, crucial for the virus's dissemination within the host (Hoy, 2018).
Effectiveness Against Monkeypox Virus : In studies, Tecovirimat has shown effectiveness in treating monkeypox. It improved survival and reduced the severity of clinical manifestations when treatment was initiated promptly after infection (Russo et al., 2018).
Use in Monkeypox Outbreaks : During the 2022 monkeypox outbreak, Tecovirimat was used under an FDA-regulated Expanded Access Investigational New Drug mechanism. It showed efficacy in reducing symptoms and had a favorable safety profile (O'Laughlin et al., 2022).
Preclinical Studies and Animal Models : Tecovirimat has been studied extensively in animal models for its efficacy against orthopoxviruses. These studies are crucial for understanding its potential in treating human infections, as direct trials on humans for diseases like smallpox are not ethical or feasible (Jordan et al., 2010).
Treatment of Severe Monkeypox Infections : In case studies involving severe monkeypox infections, patients treated with Tecovirimat showed rapid clinical improvement and a significant decrease in viremia, demonstrating its potential as an effective treatment option (Hermanussen et al., 2022).
Expanded Applications Against Orthopoxviruses : Beyond smallpox and monkeypox, Tecovirimat shows broad efficacy against various orthopoxviruses in vitro and in vivo, suggesting its potential use in treating emerging orthopoxvirus diseases and in biosecurity preparedness (Russo et al., 2020).
Wirkmechanismus
Safety and Hazards
Analysis of the topline data from a Phase 2 clinical trial demonstrated that Teslexivir met all its primary safety objectives . It showed a benign safety and tolerability profile, comparable to placebo . Adverse events and local skin reactions in the Teslexivir group were also comparable with placebo, with mostly mild adverse events in both groups . No serious adverse events were observed .
Eigenschaften
IUPAC Name |
4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36BrN3O4/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWCUQWSZXLRNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Teslexivir | |
CAS RN |
1075798-37-6 |
Source
|
Record name | Teslexivir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075798376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TESLEXIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ91E95340 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.